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molecular formula C7H8N2O3 B1601110 Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate CAS No. 77168-84-4

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Cat. No. B1601110
M. Wt: 168.15 g/mol
InChI Key: JCMZXOQWHTZUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811428

Procedure details

To a solution of methyl 4,5-dihydro-6-methyl-5-oxo-2-pyrazine carboxylate (M. Mano, T. Seo, K. Imai, Chem. Pharm. Bull 10:3057-3063, 1980) in DMF (20 mL) was added POCl3 (20 mL). The reaction was refluxed for 0.5 h and then poured into ice. The aqueous layer was extracted with CHCl3 dried (MgSO4) and concentrated. The residue was chromatographed (SiO2, CHCl3) to provide the title compound (2.34 g, 52% yield); m.p. 49°-50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=O)[NH:4][CH:5]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[N:7]=1.O=P(Cl)(Cl)[Cl:15]>CN(C=O)C>[Cl:15][C:3]1[N:4]=[CH:5][C:6]([C:8]([O:10][CH3:11])=[O:9])=[N:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(NC=C(N1)C(=O)OC)=O
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 0.5 h
Duration
0.5 h
ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (SiO2, CHCl3)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC(=NC1C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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